REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:21][C:22](O)=[O:23])[CH:18]=[CH:19][CH:20]=1>C(OCC)(=O)C>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH2:21][C:22]([NH:1][CH2:2][CH2:3][C:4]2[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[NH:6][CH:5]=2)=[O:23])[CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
29 g
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Type
|
reactant
|
Smiles
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NCCC1=CNC2=CC=CC=C12
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Name
|
|
Quantity
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30 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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200 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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after cooling the mixture to 50° C.
|
Type
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WASH
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Details
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The organic phase was washed successively with N hydrochloric acid, with water, with 2 N sodium hydroxide and with water
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Type
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CUSTOM
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Details
|
was dried
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Type
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CUSTOM
|
Details
|
The 59 g of red oil were crystallized from ether
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
The product was dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CC(=O)NCCC1=CNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |